molecular formula C13H17N B494707 N-(3-phenylprop-2-yn-1-yl)butan-2-amine CAS No. 889949-75-1

N-(3-phenylprop-2-yn-1-yl)butan-2-amine

Cat. No.: B494707
CAS No.: 889949-75-1
M. Wt: 187.28g/mol
InChI Key: MESKFQRMVQNQKD-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-yn-1-yl)butan-2-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a propynyl chain and a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic strategies for N-(3-phenylprop-2-yn-1-yl)butan-2-amine involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. This method facilitates the regioselective formation of the compound through a radical ipso-cyclization pathway . Another approach involves the cyclocondensation of prop-2-yn-1-yl derivatives under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylprop-2-yn-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl and propynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include ZnBr2, Oxone, and other catalysts that facilitate the desired transformations. The reactions typically occur in mixed solvents like acetonitrile and water, which provide the necessary environment for the reactions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ipso-cyclization pathway can lead to the formation of spirocyclic compounds .

Scientific Research Applications

N-(3-phenylprop-2-yn-1-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-phenylprop-2-yn-1-yl)butan-2-amine exerts its effects involves its interaction with molecular targets through radical ipso-cyclization pathways. This regioselective process allows the compound to form specific products that can interact with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylprop-2-yn-1-yl)butan-2-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKFQRMVQNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405910
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-75-1
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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